3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one
Overview
Description
3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one, also known as DTI, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one exerts its effects through the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. This compound has also been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and preventing tumor formation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one is a synthetic compound that can be produced in high yields and purity. This makes it a useful tool for studying its effects in vitro and in vivo. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cell types and in different disease models.
Future Directions
There are several future directions for research on 3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Another area of interest is its anti-inflammatory properties, and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and in different disease models.
Scientific Research Applications
3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which is a tumor suppressor protein. This compound has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Properties
IUPAC Name |
3a,8b-dihydroxy-2-sulfanylidene-1,3-dihydroindeno[1,2-d]imidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-7-5-3-1-2-4-6(5)9(14)10(7,15)12-8(16)11-9/h1-4,14-15H,(H2,11,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUGYOJFCCLRRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2(NC(=S)N3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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